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Executive Summary

This guide details the physicochemical mechanisms and operational protocols for Diazo-
Napthoquinone (DNQ) based photoresists.[1][2] While often viewed as "legacy" materials
compared to chemically amplified resists (CARs), DNQ-Novolac systems remain the industry
standard for i-line (365 nm) and g-line (436 nm) lithography due to their high contrast, non-
swelling nature, and wide process latitude.

For researchers in drug development and BioMEMS, DNQ resists are critical not for the final
device, but as the sacrificial molds used to create PDMS microfluidic channels for organ-on-
chip and high-throughput screening platforms.

Part 1: The Chemistry of Contrast
The Inhibition Mechanism

Unlike negative resists (e.g., SU-8) that crosslink upon exposure, DNQ systems operate on
dissolution inhibition.[3]

o Unexposed State: The DNQ molecule acts as a hydrophobic "dissolution inhibitor" by
hydrogen bonding with the Novolac resin matrix, preventing the aqueous alkaline developer
(e.g., TMAH) from penetrating the film.
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o Exposed State: Upon UV absorption, DNQ undergoes the Wolff Rearrangement, converting
from a hydrophobic inhibitor into a hydrophilic carboxylic acid. This switches the matrix from
insoluble to highly soluble (100-1000x rate difference).

The Wolff Rearrangement Pathway

The following diagram illustrates the critical chemical transformation that dictates process

parameters (humidity, bake times).
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Figure 1:The Wolff Rearrangement mechanism. Note the requirement for water (H20) in the
final step; without ambient humidity, the ketene can crosslink with the resin (esterification),

causing image reversal or scumming.

Part 2: Standard Application Protocol

Target Material: AZ 1500 Series or S1800 Series (Positive Tone). Goal: 1.5 pum film thickness
for microfluidic mold fabrication.

Workflow Overview

The following process flow ensures adhesion integrity and resolution down to 1 pm.
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Figure 2:Standard DNQ lithography workflow. The PEB step is optional but recommended for
high-resolution work to reduce standing waves.

Detailed Methodology
Step 1: Substrate Preparation (Critical for Adhesion)

DNQ resists are hydrophilic; silicon wafers are hydrophilic. However, moisture on the wafer
surface prevents chemical bonding.

» Protocol:
o Dehydration Bake: 150°C for 10 min on a hotplate.
o HMDS Priming: Apply Hexamethyldisilazane (HMDS).
= Vapor Prime (Best): 5 min in a vacuum oven.
= Spin Prime (Alternative): Spin neat HMDS at 3000 RPM for 30s.

o Why: HMDS reacts with surface silanols (-OH) to form a hydrophobic trimethylsilyl layer,
matching the surface energy of the unexposed resist.

Step 2: Spin Coating[4][5][6]

e Protocol: Dispense 4 mL of resist (for 4" wafer).
o Ramp: 500 RPM/s to 3000 RPM.
o Hold: 30 seconds.

e Physics: Thickness (

) follows

. Small variations in RPM significantly alter thickness and subsequent exposure dose
requirements.

Step 3: Soft Bake (Solvent Removal)

e Protocol: 100°C for 60 seconds (Hotplate).
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e Caution: Do not overbake (>130°C). Thermal decomposition of the DNQ inhibitor begins
around 120-130°C, which will degrade contrast (dark erosion).

Step 4: Exposure[4]

e Source: Mercury Arc Lamp (i-line filtered preferred).
e Dose: ~150 mJ/cmz (varies by thickness).

» Self-Validation: The resist should visibly bleach from red/brown to transparent yellow in
exposed areas.

Step 5: Post-Exposure Bake (PEB)

e Protocol: 110°C for 60 seconds.

o Mechanism:[2][7][8] Thermal energy causes diffusion of the Photoactive Compound (PAC).
This smooths out the "standing waves" caused by constructive/destructive interference of
light reflecting off the silicon substrate.

Step 6: Development
e Chemical: AZ 300 MIF (2.38% TMAH) or AZ 400K (1:4 dilution).

e Method: Immersion for 45—-60 seconds with mild agitation.

e Stop: Rinse immediately with DI water.[9]

Part 3: Troubleshooting & Optimization

Common defects and their physicochemical root causes.
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Defect Visual Symptom Root Cause Corrective Action
Increase spin speed
o ) ) ) or use "Cast & Spin”
o Radial lines like wheel ~ Non-uniform drying )
Striations ) ) method (allow resist to
spokes during spin
relax 5s before
spinning).
Reduce Soft Bake
) Solvent trapped /
Orange Peel Pitted, rough surface ] ) ] temperature; ramp
Rapid skin formation
temperature slowly.
1. Use a developer
] i with surfactants.2.
Resist profile looks o ] ] )
] ] ] Surface inhibition or Filter air (amines from
T-Topping like a "T" (insoluble ] o )
amine contamination HMDS or cleaning
surface) )
agents neutralize
surface acid).
1. Increase Exposure
] ] o Dose.2. Check
] Residue in developed Insufficient exposure ]
Scumming ) Dehydration Bake
areas or "Dark Erosion" )
(moisture prevents
development).
1. Verify HMDS
n Resist peels off during ] prime.2. Ensure
Lifting Poor adhesion

development

substrate was
dehydrated >150°C.

Part 4: Bio-Applications (Drug Development

Context)

For drug development professionals, DNQ resists are the enabling tool for Microfluidics and

Organ-on-Chip (OoC) devices.

The "Soft Lithography" Workflow

Unlike semiconductor chips where the resist is the mask, in BioMEMS, the resist is the mold.
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o Patterning: Create positive relief structures using the DNQ protocol above (usually thick
resists like AZ 9260 or AZ 4562 are used to get 10-50 um channel heights).

e Casting: Pour liquid PDMS (Polydimethylsiloxane) over the developed resist.
e Curing: Heat PDMS (65°C).
e Peeling: Remove PDMS.[10] The channels are the negative replica of the resist.

Why DNQ vs. SU-8?

e SU-8 (Negative): Permanent, hard epoxy. Difficult to remove. Used when high aspect ratios
(>10:1) are needed.[5][11][12]

o DNQ (Positive): Easier to strip (acetone/NMP). If the mold fails or needs reworking, the
expensive silicon wafer can be reclaimed easily. DNQ is preferred for rapid prototyping of
drug screening chips where channel height <20 pm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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